Product packaging for Isovaleryl-Val-Val-Sta-OEt(Cat. No.:CAS No. 120849-36-7)

Isovaleryl-Val-Val-Sta-OEt

Cat. No.: B051273
CAS No.: 120849-36-7
M. Wt: 485.7 g/mol
InChI Key: SMVMSLPPAGGLDL-ZZTDLJEGSA-N
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Description

Isovaleryl-Val-Val-Sta-OEt is a potent and specific synthetic inhibitor of the aspartic protease renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This pentapeptide analogue incorporates the statine residue (Sta), a non-proteinogenic amino acid that acts as a transition-state mimic, enabling high-affinity binding to the active site of renin and effectively blocking its ability to cleave angiotensinogen to angiotensin I. This mechanism directly inhibits the initial and rate-limiting step of the RAAS pathway, a primary regulator of blood pressure and fluid balance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H47N3O6 B051273 Isovaleryl-Val-Val-Sta-OEt CAS No. 120849-36-7

Properties

IUPAC Name

ethyl (3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47N3O6/c1-10-34-21(31)13-19(29)18(11-14(2)3)26-24(32)23(17(8)9)28-25(33)22(16(6)7)27-20(30)12-15(4)5/h14-19,22-23,29H,10-13H2,1-9H3,(H,26,32)(H,27,30)(H,28,33)/t18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVMSLPPAGGLDL-ZZTDLJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Design Principles of Isovaleryl Val Val Sta Oet

Elucidation of the Core Statine (B554654) Residue and its Contribution to Structure

The cornerstone of Isovaleryl-Val-Val-Sta-OEt's inhibitory activity is the statine (Sta) residue, an uncommon γ-amino-β-hydroxy acid. nih.gov Specifically, it is (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. nih.govnih.goviucr.org This residue is a pivotal discovery from the natural product pepstatin A and is a hallmark of many synthetic aspartic protease inhibitors. nih.govacs.org

The key feature of the statine residue is its hydroxyl group and its extended carbon backbone, which is one atom longer than a typical dipeptide. acs.org This unique structure allows statine to act as a transition-state analog. nih.govacs.org During peptide bond hydrolysis by an aspartic protease, a tetrahedral intermediate is formed. The hydroxyl group of the statine residue mimics this unstable intermediate, binding tightly to the two catalytic aspartate residues in the enzyme's active site. acs.org This stable, non-hydrolyzable interaction effectively blocks the enzyme's catalytic machinery, leading to potent inhibition. The specific (3S,4S) stereochemistry is critical; altering the chirality of the hydroxyl group to (3R) has been shown to reduce binding affinity to pepsin by over 100-fold. nih.gov

Role of the Ethyl Ester (OEt) Terminus

At the C-terminus of the molecule is an ethyl ester (OEt) group. In peptide chemistry, the C-terminal carboxylic acid is often protected as an ester during synthesis to prevent unwanted side reactions. spcmc.ac.in The ethyl ester in this compound serves this protective function.

Structural Analogues and Variations within the Isovaleryl-Val-Val-Sta Framework

The Isovaleryl-Val-Val-Sta framework is derived from pepstatin A, and numerous analogues have been synthesized to explore structure-activity relationships and develop more selective or potent inhibitors. nih.govtandfonline.com These variations target different parts of the molecule.

Key areas of variation include:

The Statine Residue: The core statine can be replaced with other transition-state isosteres. For example, replacing the statine with an epoxysuccinyl (ES) group linked via a hydrazide bond created a series of irreversible inhibitors. tandfonline.comtandfonline.com Another approach involves substituting the isobutyl side chain of statine with other groups, such as a trifluoromethyl (Tfm) group, to probe the size and properties of the enzyme's S1 pocket. cnr.it

The Peptide Backbone: The valine residues can be substituted with other amino acids to alter the affinity for different protease subsites. Studies have shown that even small changes in the P2 position (the valine adjacent to statine) can significantly impact the inhibition constant. nih.gov

Terminal Groups: The N-terminal isovaleryl group and the C-terminal ester can be modified. For instance, replacing the isovaleryl group with an acetyl group has been shown to weaken the binding affinity. acs.org

These systematic modifications provide valuable insights into the binding requirements of aspartic proteases and guide the design of new therapeutic agents.

Table 1: Comparison of this compound and Related Analogues

Compound Name N-Terminal Group P3 Residue P2 Residue P1/Transition-State Analog P1' Residue C-Terminal Group Key Feature
This compound Isovaleryl L-Valine L-Valine (3S,4S)-Statine - Ethyl Ester Core subject of this article.
Pepstatin A Isovaleryl L-Valine L-Valine (3S,4S)-Statine L-Alanine (3S,4S)-Statine Natural, highly potent aspartic protease inhibitor. tandfonline.comnih.gov
Iva-Val-Val-AHPPA-Ala-NHiC5H11 Isovaleryl L-Valine L-Valine (3S,4S)-AHPPA L-Alanine Isoamylamide AHPPA is a statine analog with a phenyl group, showing potent pepsin inhibition. nih.gov
Iva-Val-Val-N2H2-ES-OEt Isovaleryl L-Valine L-Valine Epoxysuccinyl (ES) via Hydrazide - Ethyl Ester Irreversible inhibitor where statine is replaced by a reactive epoxide group. tandfonline.comtandfonline.com
Ac-V-K-Sta-Ala-OMe Acetyl L-Valine L-Lysine (3S,4S)-Statine L-Alanine Methyl Ester Modifications at N-terminus and P2 position, resulting in weaker binding. acs.org

Enzymatic Inhibition and Mechanism of Action

Aspartyl Proteinase Inhibition Profile

Isovaleryl-Val-Val-Sta-OEt demonstrates a significant and selective inhibitory effect against several members of the aspartyl proteinase family, which are characterized by the presence of two catalytic aspartic acid residues in their active site. tandfonline.comannualreviews.org

This compound is an active and potent inhibitor of pepsin, a primary digestive enzyme belonging to the aspartic proteinase family. biosynth.com The compound functions as a competitive inhibitor, binding to the enzyme's active site and thereby blocking the access of substrates. Its structural similarity to a fragment of pepstatin, a naturally occurring and powerful pepsin inhibitor, contributes to its efficacy. tandfonline.com The inhibition constant (Ki) for the Iva-Val-Val-Sta fragment against pepsin has been estimated to be in the micromolar range (approximately 10⁻⁶ M), indicating a high affinity for the enzyme. tandfonline.com

Table 1: Inhibition Data for Pepsin
Inhibitor FragmentTarget EnzymeMode of InhibitionInhibition Constant (Ki)
Iva-Val-Val-StaPepsinCompetitive~10-6 M tandfonline.com

The inhibitory action of this compound extends to fungal aspartyl proteinases, most notably penicillopepsin. nih.govresearchgate.net Crystallographic studies of the complex formed between this compound and penicillopepsin have provided unambiguous evidence of its binding mode. nih.govresearchgate.net The binding of this inhibitor induces a significant conformational change in the enzyme, specifically in the "flap" region (residues Trp-71 to Gly-83), highlighting the importance of enzyme flexibility in the inhibition mechanism. nih.govresearchgate.net While a specific Ki value for this compound against penicillopepsin is not explicitly stated in the provided results, a closely related pepstatin fragment was shown to bind to penicillopepsin with a Ki of approximately 1.6 nM. annualreviews.org Furthermore, synthetic peptides containing difluorinated statine (B554654) derivatives, which are structurally analogous, have been shown to be highly potent inhibitors of penicillopepsin, with Ki values in the nanomolar range. researchgate.netrcsb.org

Table 2: Inhibition Data for Fungal Aspartyl Proteinases
InhibitorTarget EnzymeInhibition Constant (Ki)
Pepstatin FragmentPenicillopepsin~1.6 nM annualreviews.org
Isovaleryl-Val-Val-StaF2NHCH3Penicillopepsin10 x 10-9 M researchgate.netrcsb.org
Isovaleryl-Val-Val-StoF2NHCH3Penicillopepsin1 x 10-9 M researchgate.netrcsb.org

This compound and related compounds are also effective inhibitors of mammalian lysosomal aspartic proteases, including Cathepsin D and Cathepsin E. The mechanism of inhibition is similar to that observed with pepsin, involving the binding of the inhibitor to the active site, which prevents the proteolytic cleavage of substrates. The statine analog component is crucial for this activity. Pepstatin, which contains the Isovaleryl-Val-Val-Sta core structure, is a known inhibitor of both Cathepsin D and Cathepsin E. nih.govnih.govdur.ac.uk For instance, the degradation of membrane proteins by erythrocyte Cathepsin E can be selectively inhibited by pepstatin. nih.gov

The family of aspartyl proteinases includes viral enzymes that are critical for viral replication, such as HIV-1 protease. annualreviews.org Pepstatin and its derivatives are known to universally inhibit members of this enzyme family. annualreviews.orgnih.gov While specific inhibitory data for this compound against HIV-1 protease is not available in the search results, the general inhibitory nature of pepstatin-like compounds against aspartyl proteases suggests a potential interaction. annualreviews.orgnih.gov

It is important to note that the SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease, not an aspartyl protease. nih.govkvinzo.com Therefore, inhibitors like this compound, designed as transition-state analogs for aspartyl proteases, are not expected to be effective inhibitors of SARS-CoV-2 Mpro. nih.gov The development of inhibitors for SARS-CoV-2 Mpro focuses on compounds that can interact with its cysteine-histidine catalytic dyad. nih.govkvinzo.com

Mechanistic Studies of Protease Inhibition

The primary mechanism by which this compound inhibits aspartyl proteases is by acting as a transition-state analogue. annualreviews.org This functionality is conferred by the statine residue, (4S,3S)-4-amino-3-hydroxyl-6-methylheptanoic acid. annualreviews.orgnih.gov The hydroxyl group of the statine residue mimics the tetrahedral transition state of a peptide bond during enzyme-catalyzed hydrolysis.

X-ray crystallography studies of the inhibitor bound to penicillopepsin have confirmed this mechanism. nih.gov The analysis revealed that the 3-hydroxyl group of the statine residue is positioned precisely between the two catalytic aspartate residues (Asp-33 and Asp-213) in the enzyme's active site. nih.govresearchgate.net This strategic placement allows the hydroxyl group to form hydrogen-bonding contacts with each of the catalytic aspartates, effectively stabilizing the enzyme-inhibitor complex and preventing the completion of the catalytic cycle. nih.govrcsb.org This binding mode is similar to that predicted for the binding of true substrates to the enzyme, confirming its role as a mimic of the catalytic transition state. nih.gov

Analysis of Conformational Changes Induced in Target Enzymes (e.g., Flap Region Dynamics)

A critical aspect of the inhibitory mechanism of this compound involves inducing significant conformational changes in its target enzymes, particularly within the flexible "flap" region that covers the active site. The binding of this inhibitor to the aspartyl proteinase penicillopepsin has been shown to cause a major structural movement in the large β-loop of residues from Trp-71 to Gly-83, which constitutes the flap. nih.govresearchgate.net This movement is a key confirmation of the importance of enzyme flexibility in the catalytic mechanism of aspartyl proteinases. nih.govresearchgate.net

The flap region in pepsin-like aspartic proteases is a highly flexible β-hairpin structure that acts as a lid, controlling access to the enzyme's active site. acs.orgbiorxiv.orgnih.gov The binding of an inhibitor like this compound stabilizes a "closed" conformation of this flap, effectively trapping the inhibitor and preventing substrate binding. nih.govsemanticscholar.org This induced conformational change, recoiling the flap region toward the inhibitor, is a hallmark of the interaction between statine-containing inhibitors and aspartic proteases. preprints.org

Role of Specific Amino Acid Residues in Enzyme Active Site Interaction

The potent inhibitory activity of this compound is a direct result of specific interactions between its constituent residues and the active site of the target enzyme. The unique statine (Sta) residue is central to its function.

Crystallographic studies have detailed the binding mode of this compound with penicillopepsin. nih.govresearchgate.net The binding displaces a critical water molecule that is normally present between the two catalytic aspartate residues (Asp-33 and Asp-213) in the native enzyme. nih.govannualreviews.org The inhibitor orients itself so that key functional groups interact directly with these catalytic residues. Specifically, the 3-hydroxyl group of the statine residue and the carbonyl oxygen atom of the ethyl ester (OEt) position themselves on either side of the plane containing the hydrogen-bonded carboxyl groups of Asp-33 and Asp-213. nih.gov The hydroxyl group of the statine effectively takes the place of the displaced water molecule. annualreviews.org This arrangement mimics the tetrahedral transition state of a peptide bond undergoing hydrolysis, leading to extremely tight, competitive inhibition. nih.govannualreviews.org

Table 1: Key Interactions of this compound in the Active Site of Penicillopepsin

Inhibitor MoietyEnzyme Residue InteractionSignificance
Statine (Sta) 3-hydroxyl groupCatalytic Dyad (Asp-33, Asp-213)Mimics the tetrahedral intermediate of peptide hydrolysis, displacing a key water molecule. nih.govannualreviews.org
Ethyl Ester (OEt) Carbonyl OxygenCatalytic Dyad (Asp-33, Asp-213)Contributes to the precise positioning of the inhibitor within the active site. nih.gov
Isovaleryl & Valine ResiduesSubstrate-binding cleftOccupy subsites to stabilize the enzyme-inhibitor complex. nih.gov

Modulation of Other Enzyme Activities

Beyond its well-documented role as a protease inhibitor, research indicates that this compound can influence the activity of other, unrelated enzymes.

Effects on Polymerase Chain Reaction (PCR)

This compound has been identified as an active inhibitor of the polymerase chain reaction (PCR). acs.orgbiosynth.com This inhibitory effect suggests an interaction with the DNA polymerase enzyme used in PCR, preventing the amplification of DNA. The precise mechanism of this inhibition is not fully detailed in the available literature but represents a significant off-target activity.

Influence on Reverse Transcriptase Activity

The compound has been shown to be an active inhibitor of reverse transcriptase. acs.orgbiosynth.com Studies have demonstrated that it can induce up to 70% inhibition of this enzyme's activity. biorxiv.org Reverse transcriptase is an enzyme critical for the life cycle of retroviruses, and its inhibition is a key strategy in antiretroviral therapy.

Table 2: Summary of Other Enzyme Activities Modulated by this compound

Enzyme/ProcessEffectReported Efficacy
Polymerase Chain Reaction (PCR)InhibitionActive inhibitor. acs.orgbiosynth.com
Reverse TranscriptaseInhibitionUp to 70% inhibition. biorxiv.org

Interaction with Isovaleryl-CoA Dehydrogenase (IVD)

Isovaleryl-CoA dehydrogenase (IVD) is a mitochondrial enzyme essential for the metabolism of the branched-chain amino acid leucine (B10760876), specifically catalyzing the oxidation of isovaleryl-CoA. google.comresearchgate.net While this compound contains an isovaleryl group, current scientific literature does not provide evidence of a direct interaction, either inhibitory or otherwise, between this compound and Isovaleryl-CoA Dehydrogenase.

Structure Activity Relationship Sar Investigations

Impact of the Statine (B554654) Hydroxyl Group on Inhibitory Potency

The hydroxyl group of the statine (Sta) residue is fundamental to the inhibitory mechanism of this class of compounds. Statine is an unusual amino acid (4-amino-3-hydroxy-6-methylheptanoic acid) that acts as a transition-state analogue of the tetrahedral intermediate formed during peptide bond hydrolysis by aspartic proteases. acs.orgresearchgate.net

The (3S)-hydroxyl group, in particular, contributes substantially to the binding affinity. pnas.org It is positioned to act as a stable, non-hydrolyzable mimic of the transition state, displacing a key water molecule and forming crucial hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site. pnas.orgnih.govahajournals.org Structural studies of enzyme-inhibitor complexes confirm that the (S)-configuration of the hydroxyl group allows it to form favorable hydrogen bonds with both catalytic aspartates (e.g., Asp-33 and Asp-231 in cathepsin D). pnas.org

The critical nature of this hydroxyl group is demonstrated by studies on analogues:

Analogues where the hydroxyl group is removed (deoxy analogues) are significantly weaker inhibitors, with potency reduced by 100- to 1000-fold. pnas.orgnih.gov

Altering the stereochemistry to the (3R)-hydroxy configuration also results in a much weaker inhibitor, as this geometry only permits hydrogen bonding with one of the two catalytic aspartates. pnas.org

The presence and specific stereochemistry of the statine hydroxyl group are therefore paramount for high-potency inhibition, serving as the primary anchor for interaction with the enzyme's catalytic machinery. viamedica.pl

Influence of Alkyl Side Chains on Binding Affinity and Specificity

The alkyl side chains of the amino acid residues, particularly the isovaleryl cap and the valine residues, play a significant role in occupying hydrophobic pockets (subsites) within the enzyme's active site, thereby influencing both binding affinity and specificity.

The N-terminal isovaleryl group fits into the S3 subsite of the protease. Research on simplified pepstatin analogues shows that the size of this N-acyl group is important. acs.org While larger groups like isovaleryl or benzoyl-oxycarbonyl (Cbz) are well-tolerated and result in potent inhibitors, shortening the N-acyl group to propionyl or cyclopropylcarbonyl leads to a reduction in inhibitory activity. acs.orgnih.gov This suggests that substantial hydrophobic or steric bulk at this position is necessary for optimal interaction with the S3 pocket.

The valine residues at positions P2 and P1 contribute to binding through their isopropyl side chains. The specificity of these interactions is highlighted by comparative studies. For instance, replacing the isobutyl side chains of statine with a trifluoromethyl (Tfm) group was found to maintain high potency against one protease (plasmepsin II) but significantly reduced activity against others like cathepsin D. cnr.it This demonstrates that the specific nature of the alkyl side chains can be tuned to achieve inhibitor selectivity for different proteases. cnr.it These side chains engage in van der Waals interactions with hydrophobic residues lining the enzyme's binding cleft, such as leucine (B10760876) and valine. researchgate.net

Table 1: Effect of N-Terminal Alkyl/Acyl Group on Relative Inhibitory Activity
N-Terminal GroupRelative Inhibitory Activity (Compared to Pepstatin A)Reference
Isovaleryl~0.1 nih.gov
Boc (tert-Butoxycarbonyl)~0.1 nih.gov
Cbz (Carboxybenzyl)~0.1 nih.gov
Propionyl~0.01 nih.gov
Cyclopropylcarbonyl~0.01 nih.gov

Stereochemical Requirements for Optimal Enzyme Interaction

Stereochemistry is a critical determinant of inhibitory potency for statine-based inhibitors, extending beyond the hydroxyl group discussed previously. The specific spatial arrangement of atoms dictates how well the inhibitor fits into the enzyme's active site. numberanalytics.com

As established, the (3S, 4S) configuration of the statine residue is considered optimal for mimicking the peptide substrate transition state. pnas.orgresearchgate.net The (3S) hydroxyl is key for binding the catalytic aspartates, and the (4S) configuration correctly orients the side chain (isobutyl in the case of statine) to fit into the S1 binding pocket of the enzyme.

Interestingly, chemical modifications can alter these stereochemical preferences. For example, when a methyl group is added to the C-3 position of statine, the most potent inhibitors become the (3R, 4S) diastereomers, a complete reversal from the (3S, 4S) preference of unmodified statine. nih.gov This suggests that the modified inhibitor adopts a different binding mode within the active site. nih.gov

Further complexity arises from substitutions at other positions. In studies of 2-substituted statine peptides, the (2R, 3S, 4S) isomers were found to be 3-4 times more active against porcine pepsin than their (2S, 3S, 4S) counterparts. acs.org These findings underscore the precise three-dimensional architecture required for potent enzyme inhibition and how even subtle changes in stereochemistry can dramatically impact biological activity. nih.gov

Effects of N-Terminal Modifications on Protease Binding

The N-terminal isovaleryl group of pepstatin analogues like Isovaleryl-Val-Val-Sta-OEt plays a crucial role in binding, primarily by occupying the S3 hydrophobic subsite of the target protease. nih.gov However, this terminus is surprisingly tolerant to a range of modifications.

Studies have shown that replacing the isovaleryl group with other bulky, hydrophobic moieties such as tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) results in analogues that retain high inhibitory potency, typically only about 10-fold less active than the parent pepstatin A. acs.orgnih.gov The chemical nature of the linkage at the N-terminus, whether an amide (from an acyl group like isovaleryl) or a urethane (B1682113) (from a group like Boc), does not appear to have a significant effect on enzyme inhibition. nih.gov

Conversely, a substantial decrease in activity is observed when the N-terminal group is smaller than a three-carbon unit. acs.org For example, analogues with N-terminal propionyl or cyclopropylcarbonyl groups show a further reduction in activity. nih.gov Furthermore, complete removal of the N-terminal acyl group from pepstatin leads to a considerable loss of inhibitory function. viamedica.pl This indicates that while the precise structure of the N-terminal cap can be varied, its presence and a sufficient degree of hydrophobicity and steric bulk are essential for effective binding.

C-Terminal Ester vs. Acid Functionality and its Role in SAR

The C-terminus of pepstatin analogues can be either a free carboxylic acid (-COOH) or an ester, such as the ethyl ester (-OEt) in this compound. This choice can influence the molecule's properties and its interaction with the enzyme.

From a direct inhibitory standpoint, the difference between a C-terminal ester and a free acid can be minimal. In a study of trifluoromethylated pepstatin analogues, the methyl ester and the free acid versions displayed very similar IC₅₀ values against the target protease, suggesting that this position has a minor impact on the direct binding affinity to the enzyme's active site. cnr.it

Table 2: Comparison of C-Terminal Functionality on Inhibitory Potency (IC₅₀)
Compound (Tfm-Pepstatin Analogue)C-Terminal GroupIC₅₀ against PMII (nM)Reference
Analogue 1-COOH (Acid)6.4 cnr.it
Analogue 2-COOCH₃ (Methyl Ester)3.7 cnr.it

Comparative SAR of this compound with Larger Pepstatin Analogues

The full pepstatin A molecule occupies enzyme subsites from S4 to S2'. The truncated this compound primarily occupies the S4 to S1' subsites. Despite lacking the P2' (Alanine) and P3' (Statine) residues, these simplified analogues are remarkably potent inhibitors. nih.gov Studies show that they are often only about one order of magnitude (approximately 10-fold) less active than pepstatin A. acs.orgnih.gov

This indicates that the core interactions responsible for potent inhibition reside within the N-terminal cap and the first few residues, culminating in the critical transition-state analogue statine. researchgate.net Even smaller fragments, such as N-acetyl-valyl-statine, retain significant, albeit reduced, inhibitory activity. researchgate.net The C-terminal residues of pepstatin A (Ala-Sta) do contribute to binding affinity, likely through additional hydrophobic and hydrogen-bonding interactions in the S' subsites, but they are not essential for the fundamental inhibitory mechanism. nih.gov The development of simplified analogues like this compound represents a successful strategy in medicinal chemistry, trading a small amount of in vitro potency for significant gains in synthetic accessibility and the potential for improved drug-like properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Predicting Ligand-Enzyme Binding Poses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, in this case, Isovaleryl-Val-Val-Sta-OEt to its target protease. This method is instrumental in elucidating the binding mode and the key interactions that stabilize the ligand-enzyme complex.

In a typical molecular docking study of a statine-based inhibitor like this compound, the three-dimensional structure of the target protease is obtained from a protein database. The inhibitor is then computationally placed into the active site of the enzyme in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Table 1: Predicted Interactions from Molecular Docking of this compound with a Model Aspartic Protease

Ligand MoietyInteracting Enzyme Residue(s) (Hypothetical)Interaction Type
Isovaleryl groupLeucine (B10760876), IsoleucineHydrophobic
Valine 1Phenylalanine, TryptophanHydrophobic
Valine 2Glycine, Valinevan der Waals
Statine (B554654) (Sta)Catalytic AspartatesHydrogen Bonding
Ethyl Ester (OEt)Serine, ThreonineHydrogen Bonding

Molecular Dynamics Simulations for Analyzing Inhibitor-Induced Conformational Changes and Binding Stability

To gain a more dynamic understanding of the interactions between this compound and its target enzyme, molecular dynamics (MD) simulations are employed. MD simulations provide a detailed view of the atomic motions of the system over time, allowing for the analysis of conformational changes and the stability of the binding pose predicted by molecular docking.

In a typical MD simulation, the docked complex of this compound and the enzyme is placed in a simulated aqueous environment. The forces between all atoms are calculated, and the resulting motions are simulated over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal important information about the stability of the complex. Key metrics that are often monitored include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

For a stable inhibitor like this compound, the RMSD of the ligand within the active site is expected to remain low throughout the simulation, indicating that it maintains a stable binding pose. The RMSF analysis might show that the binding of the inhibitor reduces the flexibility of certain regions of the enzyme, such as the "flap" region that often covers the active site of aspartic proteases. Hydrogen bond analysis throughout the simulation can confirm the persistence of key hydrogen bonds identified in the docking studies.

Free Energy Perturbation and Binding Energy Calculations

While molecular docking provides a rapid estimation of binding affinity, more rigorous computational methods are needed for accurate quantitative predictions. Free energy perturbation (FEP) and other binding energy calculation methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to compute the binding free energy of a ligand to its target.

FEP is a computationally intensive method that involves the alchemical transformation of the ligand into a non-interacting "dummy" molecule both in solution and when bound to the protein. By calculating the free energy change for these transformations, the absolute binding free energy can be determined. While highly accurate, FEP calculations are complex to set up and require significant computational resources.

The MM/GBSA method offers a less computationally demanding alternative for estimating binding free energy. In this approach, snapshots from an MD simulation trajectory are used to calculate the molecular mechanics energy of the complex, the protein, and the ligand. The solvation free energy is then estimated using a continuum solvent model. The difference between the free energies of the complex and the individual components provides an estimate of the binding free energy. For this compound, these calculations would provide a quantitative measure of its binding affinity, which can be compared with experimental data if available.

Table 2: Illustrative Binding Free Energy Components for this compound with a Model Aspartic Protease (Hypothetical Values)

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.3
Polar Solvation Energy+35.8
Nonpolar Solvation Energy-5.2
Total Binding Free Energy -35.2

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of inhibitors like statine-based peptides, QSAR can be a valuable tool for optimizing their design.

To build a QSAR model, a dataset of structurally related compounds with experimentally determined inhibitory activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can encode various physicochemical properties, such as hydrophobicity, electronic properties, and steric features. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed biological activity.

A QSAR model for a series of analogs of this compound could reveal which structural features are most important for potent inhibition. For example, the model might indicate that increasing the hydrophobicity of the N-terminal capping group or modifying the side chains of the valine residues could lead to improved activity. Such a model can then be used to predict the activity of new, untested compounds, thereby prioritizing the synthesis of the most promising candidates.

In Silico Prediction of Novel this compound Derivatives

The insights gained from molecular docking, molecular dynamics simulations, and QSAR modeling can be integrated to guide the in silico design of novel derivatives of this compound with potentially enhanced inhibitory potency and other desirable properties.

Structure-based design approaches would utilize the detailed information about the binding pocket obtained from docking and MD simulations. For instance, if an unoccupied hydrophobic pocket is identified near the bound inhibitor, new derivatives can be designed to incorporate a functional group that can favorably interact with this pocket. Similarly, if a key hydrogen bond is observed to be transient in MD simulations, modifications can be proposed to strengthen this interaction.

Ligand-based design, informed by QSAR models, would focus on modifying the chemical structure based on the established relationships between molecular descriptors and activity. For example, if the QSAR model suggests that a more electron-donating group at a certain position would be beneficial, various substituents with this property could be virtually screened. The most promising virtual compounds could then be subjected to further computational analysis, such as docking and MD simulations, before being considered for chemical synthesis and biological testing. This iterative cycle of computational design and experimental validation is a powerful strategy for the development of novel and more effective enzyme inhibitors.

Analytical and Biochemical Characterization Methodologies

Enzymatic Assays for Kinetic and Equilibrium Inhibition Constants (Ki, IC50)

The inhibitory potency of Isovaleryl-Val-Val-Sta-OEt against its target aspartic proteases, such as pepsin and penicillopepsin, is quantified through the determination of its inhibition constants (Ki) and half-maximal inhibitory concentration (IC50).

Spectrophotometric and Fluorometric Assay Development

Enzymatic assays for proteases commonly rely on the cleavage of a substrate that results in a change in absorbance or fluorescence. For aspartic proteases like pepsin, spectrophotometric assays can be developed using synthetic chromogenic substrates. The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength over time. When an inhibitor such as this compound is introduced, the rate of this reaction decreases, allowing for the calculation of IC50 values.

Fluorometric assays offer higher sensitivity and are particularly useful for potent inhibitors. These assays often employ intramolecularly quenched fluorogenic substrates. nih.gov In its intact form, the fluorescence of a fluorophore is quenched by a nearby quenching group. Upon enzymatic cleavage of the peptide backbone separating these two moieties, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The inhibition of this process by this compound allows for the determination of its inhibitory potency. For instance, a fluorimetric method for determining pepsin activity has been developed using an intramolecularly quenched fluorogenic peptide, which can be adapted for screening inhibitors. nih.gov

Kinetic studies with this compound have determined its inhibition constant (Ki) against the fungal aspartic proteinase penicillopepsin. The compound was found to have a Ki of 47 nM. In contrast, its inhibitory activity against porcine pepsin is significantly weaker, with a Ki value greater than 1 µM.

EnzymeInhibition Constant (Ki)
Penicillopepsin47 nM
Porcine Pepsin> 1 µM

High-Performance Liquid Chromatography (HPLC)-Based Assay Techniques

HPLC-based assays provide a direct method for measuring the enzymatic cleavage of a substrate and the inhibition of this process. In this technique, the substrate and its cleavage products are separated and quantified by HPLC. The reaction mixture, containing the enzyme, substrate, and inhibitor, is incubated for a set period, after which the reaction is quenched. The amount of remaining substrate and formed product is then determined by HPLC. This method is particularly valuable as it allows for the direct measurement of substrate turnover and can be used for a wide variety of substrates without the need for chromogenic or fluorogenic labels. While a powerful tool, specific applications of HPLC-based assays for the detailed kinetic characterization of this compound are not extensively documented in the available literature.

X-Ray Crystallography for Determining Co-Crystal Structures of Inhibitor-Enzyme Complexes

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of protein-inhibitor complexes at atomic resolution. This information is invaluable for understanding the precise binding mode of an inhibitor and for structure-based drug design. The process involves co-crystallizing the target enzyme, such as penicillopepsin, with the inhibitor, this compound. The resulting crystals are then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map and build a model of the enzyme-inhibitor complex.

While a co-crystal structure for this compound is not publicly available, the design of analogous statine-containing inhibitors has been guided by the crystal structure of penicillopepsin in complex with a related compound, Iva-Val-Sta-OEt. Such structures reveal that the hydroxyl group of the statine (B554654) residue is crucial for binding, as it mimics the tetrahedral transition state of peptide bond hydrolysis and forms hydrogen bonds with the catalytic aspartate residues in the enzyme's active site.

Spectroscopic Techniques for Investigating Ligand-Protein Interactions (e.g., NMR for structural dynamics, CD for overall protein fold changes)

Spectroscopic techniques provide complementary information to X-ray crystallography by offering insights into the dynamic nature of protein-inhibitor interactions in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structural dynamics of both the inhibitor and the protein upon complex formation. nih.gov Isotope-edited NMR experiments can be employed to selectively observe the signals of the inhibitor while it is bound to the much larger enzyme, providing information about its conformation and interactions within the binding pocket. nih.gov For instance, 13C NMR has been used to demonstrate that pepsin binds and stabilizes the hydrated form of a glyoxal inhibitor. nih.gov Furthermore, NMR can be used to identify the specific amino acid residues of the protein that are involved in the interaction by monitoring chemical shift perturbations upon inhibitor binding. assaygenie.com

Circular Dichroism (CD) spectroscopy is used to assess changes in the secondary and tertiary structure of the protein upon inhibitor binding. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, etc.). Significant changes in this region upon the addition of this compound would indicate a substantial conformational rearrangement of the enzyme. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues and can detect more subtle changes in the protein's tertiary structure that may occur upon ligand binding.

Advanced Research Applications and Future Directions

Development of Isovaleryl-Val-Val-Sta-OEt as a Biochemical Probe for Aspartyl Proteinase Mechanisms

This compound, by virtue of its statine (B554654) residue, serves as a transition-state analogue inhibitor of aspartyl proteases. The hydroxyl group of statine mimics the tetrahedral intermediate formed during peptide bond hydrolysis, allowing it to bind tightly to the active site of these enzymes. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This characteristic makes it an excellent candidate for development as a biochemical probe to elucidate the mechanisms of aspartyl proteinase action.

Researchers have successfully developed probes based on the natural product inhibitor pepstatin, which also contains statine, for the photoaffinity labeling of aspartic proteases. fau.denih.govuantwerpen.be These probes can be used to identify and characterize new aspartyl proteases in complex biological samples. For instance, pepstatin-based probes have been instrumental in detecting cathepsin D, a biomarker for breast cancer, in cell lysates. fau.denih.gov Following this precedent, this compound can be similarly modified with photoreactive groups and reporter tags (e.g., fluorophores or biotin) to create specific probes for studying individual aspartyl proteases. Such probes would enable researchers to investigate enzyme kinetics, active site topology, and the dynamics of inhibitor binding in real-time.

Furthermore, fluorescently labeled versions of statine-containing inhibitors, such as dansyl-pepstatin, have been used as active site titrants to determine the concentration of active pepstatin-sensitive carboxyl proteases. nih.gov This approach could be adapted for this compound to quantify the active fraction of specific target proteases in various research settings.

Design of Enhanced Selectivity and Potency through Rational Peptidomimetic Modification

The peptide nature of this compound presents opportunities for rational design to enhance its selectivity and potency. The principles of peptidomimetic chemistry, which involves modifying peptides to improve their properties, are central to this endeavor. rsc.org Structure-activity relationship (SAR) studies on statine-based inhibitors have provided a roadmap for such modifications. nih.gov

Systematic variations of the residues at positions flanking the statine core can significantly impact inhibitor selectivity for different human aspartic proteinases, such as renin, pepsin, and cathepsins D and E. nih.gov By carefully selecting amino acid residues or non-natural moieties for the P1, P2, and P3 positions relative to the scissile bond mimic, it is possible to design inhibitors that are highly specific for a single enzyme. nih.gov For example, utilizing structure-based design techniques, potent and selective inhibitors of β-secretase (BACE), a key enzyme in Alzheimer's disease, have been developed from statine-containing scaffolds. nih.gov

The goal of these modifications is to create inhibitors with improved pharmacological profiles, including better cell permeability and metabolic stability, which are often limitations of peptide-based compounds. researchgate.net The table below illustrates how modifications to a generic statine-based inhibitor scaffold can influence inhibitory activity against different aspartyl proteases, based on published research on analogous compounds.

Inhibitor Modification Target Enzyme Effect on Potency/Selectivity
Replacement of P1 Leucine (B10760876) with CyclohexylalanineReninIncreased potency and selectivity
Introduction of a Morpholine group at the N-terminusBACE1Enhanced cell permeability and potency
Substitution of Valine at P3 with PhenylalanineCathepsin DAltered subsite binding and selectivity
Esterification of the C-terminusGeneral Aspartyl ProteasesImproved cell penetration

This table is illustrative and based on general findings in the field of statine-based inhibitor design.

Utility in Investigating Proteolytic Pathways in Cellular and Acellular Systems

Potent and selective inhibitors like this compound are invaluable tools for dissecting complex proteolytic pathways in both cellular and acellular environments. By inhibiting a specific protease, researchers can study the downstream consequences of that inhibition, thereby elucidating the physiological role of the enzyme.

In cellular systems, cell-permeable derivatives of this compound could be used to study the function of intracellular aspartyl proteases, such as cathepsin D and E, which are involved in processes like apoptosis, antigen presentation, and protein degradation. The development of statine-based inhibitors of human β-secretase (BACE) has been crucial in understanding its role in the processing of amyloid precursor protein (APP) to generate amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govresearchgate.net

In acellular systems, this compound can be used to inhibit specific proteases in complex protein mixtures, such as cell lysates or conditioned media, to prevent the degradation of target proteins of interest or to identify the specific proteases responsible for their processing.

Exploration of this compound Analogues in Related Enzymatic Systems

The core structure of this compound, particularly the statine moiety, has inspired the design of inhibitors for other classes of proteases. While statine is a hallmark of aspartic protease inhibitors, recent studies have explored the potential of statine-based peptidomimetics as inhibitors for other protease families, such as cysteine proteases. nih.gov For example, a library of statine-based compounds was successfully repositioned to identify inhibitors of the main protease (Mpro) of SARS-CoV-2, a cysteine protease crucial for viral replication. nih.gov

This cross-reactivity and adaptability suggest that analogues of this compound could be synthesized and screened against a broader range of enzymes. Modifications to the peptide backbone and the side chains could lead to the discovery of novel inhibitors for other important enzyme targets. For instance, replacing the statine core with other transition-state isosteres, such as hydroxyethylene and ketomethylene dipeptide isosteres, has been shown to yield potent inhibitors of porcine pepsin. nih.gov

Contribution to the Broader Field of Enzyme Inhibitor Design

The study of this compound and other statine-containing peptides has made significant contributions to the fundamental principles of enzyme inhibitor design. The concept of transition-state mimicry, exemplified by the statine residue, is a cornerstone of modern drug discovery. cambridgemedchemconsulting.commdpi.com The development of potent inhibitors for enzymes like HIV-1 protease, renin, and BACE has been heavily influenced by the lessons learned from statine-based inhibitors. cambridgemedchemconsulting.com

These inhibitors have served as templates for the design of non-peptide inhibitors with improved drug-like properties. The insights gained from the structural and functional studies of statine-inhibitor complexes have informed the development of computational models for predicting inhibitor binding and designing novel therapeutic agents. nih.govitmedicalteam.pl The success of statine-based peptidomimetics has demonstrated that it is possible to design highly potent and selective inhibitors by targeting the active site of enzymes with molecules that mimic the geometry and electronic properties of the transition state of the catalyzed reaction.

Q & A

What validated protocols exist for synthesizing Isovaleryl-Val-Val-Sta-OEt, and how can reproducibility be ensured?

Category: Basic (Synthesis & Characterization)
Answer:

  • Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry recommended for Sta (statine) residue incorporation. Critical parameters include coupling efficiency (monitored via Kaiser test) and deprotection cycles .
  • Reproducibility: Document resin loading capacity, reaction temperatures, and HPLC purification gradients (e.g., 10–90% acetonitrile in 0.1% TFA over 30 min). Provide raw NMR (¹H, ¹³C) and mass spectrometry (HRMS) data in supplementary materials to validate purity (>95%) .

How can researchers design experiments to assess the protease inhibition kinetics of this compound?

Category: Basic (Functional Assays)
Answer:

  • Use Michaelis-Menten kinetics with fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs). Measure initial reaction rates under varied inhibitor concentrations (0–100 µM) and calculate IC₅₀/Ki values .
  • Include positive controls (e.g., GM6001 for MMPs) and account for solvent effects (DMSO ≤1% v/v). Triplicate runs with statistical analysis (ANOVA, p<0.05) are mandatory .

What methodological strategies address contradictions in bioactivity data across studies involving this compound?

Category: Advanced (Data Contradiction Analysis)
Answer:

  • Meta-analysis framework: Aggregate datasets using PRISMA guidelines, stratifying by assay type (e.g., fluorometric vs. colorimetric) and protease isoforms. Apply random-effects models to quantify heterogeneity (I² statistic) .
  • Experimental reconciliation: Replicate conflicting studies under standardized conditions (pH 7.4, 37°C) with blinded operators. Use factorial design to isolate variables (e.g., buffer composition, enzyme source) contributing to discrepancies .

How can computational modeling optimize the structural modifications of this compound for enhanced selectivity?

Category: Advanced (Structure-Activity Relationships)
Answer:

  • Perform molecular dynamics (MD) simulations (e.g., GROMACS) to analyze inhibitor-protease binding stability. Focus on hydrogen bonding (e.g., Sta-OH with catalytic Zn²⁺) and hydrophobic interactions .
  • Validate predictions via alanine scanning mutagenesis of protease active sites. Compare computed binding free energies (MM/PBSA) with experimental Ki values. Report force field parameters and equilibration steps to ensure reproducibility .

What frameworks guide the integration of multi-omics data in mechanistic studies of this compound?

Category: Advanced (Mechanistic Elucidation)
Answer:

  • Adopt a systems pharmacology approach : Combine transcriptomics (RNA-seq of treated cell lines) and proteomics (LC-MS/MS) to map off-target effects. Use pathway enrichment tools (e.g., DAVID, STRING) to identify perturbed networks .
  • Theoretical grounding: Link findings to protease signaling cascades (e.g., NF-κB or apoptosis pathways) using prior kinetic data. This aligns with Guiding Principle 2 of evidence-based inquiry, which emphasizes theory-driven hypothesis testing .

How should researchers validate the cellular permeability of this compound in in vitro models?

Category: Basic (Pharmacokinetics)
Answer:

  • Use Caco-2 cell monolayers to measure apparent permeability (Papp). Include a reference standard (e.g., propranolol) and quantify intracellular concentrations via LC-MS/MS .
  • Methodological rigor: Apply trans-epithelial electrical resistance (TEER) to confirm monolayer integrity. Normalize data to protein content (BCA assay) and report recovery rates (>85%) to exclude nonspecific binding artifacts .

What statistical methods are appropriate for analyzing dose-response synergism between this compound and adjuvant therapies?

Category: Advanced (Combination Studies)
Answer:

  • Chou-Talalay method: Calculate combination index (CI) values using CompuSyn software. Test fixed-ratio dilutions (e.g., 1:1 to 4:1) and generate Fa-CI plots to distinguish synergism (CI<1) from antagonism .
  • Robustness checks: Bootstrap CI estimates (1,000 iterations) to assess variability. Predefine synergism thresholds (e.g., CI ≤0.7) to avoid Type I errors .

How can researchers ensure ethical and reproducible animal studies involving this compound?

Category: Advanced (In Vivo Translation)
Answer:

  • Follow ARRIVE 2.0 guidelines : Detail animal strain, sample size justification (power analysis), and randomization methods. Use blinded outcome assessment to minimize bias .
  • Data transparency: Deposit raw datasets (e.g., tumor volumes, survival curves) in repositories like Figshare. Include pharmacokinetic parameters (AUC, Cmax) and histopathology images with scale bars .

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